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molecular formula C8H8BrFO B1342918 4-Bromo-2-fluoro-1-(methoxymethyl)benzene CAS No. 95068-02-3

4-Bromo-2-fluoro-1-(methoxymethyl)benzene

Cat. No. B1342918
M. Wt: 219.05 g/mol
InChI Key: BXSWVRGOODJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710086B2

Procedure details

The title compound was prepared according to General Method 8. To a suspension of NaH (50-60% mineral oil, 8 g, 0.33 mol) in Dry DMF (200 mL) at 0° C. was added (4-bromo-2-fluorophenyl)methanol (27 g, 0.1317 mol). The reaction mixture was stirred for 15 min at 0° C. and then warmed to and stirred at RT for 30 min. The reaction mixture was again cooled to 0° C. and MeI (15 mL, 0.1975 mol) was added drop wise. After addition was complete, the reaction mixture was warmed to room temperature and stirred for 1 h. Ice-water was added and the product was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate, and concentrated under reduced pressure to obtained 4-bromo-2-fluoro-1-(methoxymethyl)benzene (24 g).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][OH:11])=[C:6]([F:12])[CH:5]=1.[CH3:13]I>CN(C=O)C>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][O:11][CH3:13])=[C:6]([F:12])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)F
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CI
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
warmed to and
STIRRING
Type
STIRRING
Details
stirred at RT for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)COC)F
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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